

Reactivity Ratios of AMPS in Copolymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-AEMP

Cat. No.: B15601244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity ratios of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) in copolymerization with various comonomers. AMPS is a versatile ionic monomer widely utilized in the synthesis of functional polymers for a range of applications, including drug delivery, hydrogels, and enhanced oil recovery. Understanding its copolymerization behavior is crucial for tailoring polymer microstructures and properties to specific needs.

Introduction to Reactivity Ratios

In copolymerization, reactivity ratios (r) are parameters that describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture. For a binary copolymerization involving two monomers, M_1 and M_2 , the reactivity ratios are defined as:

- $r_1 = k_{11} / k_{12}$: The ratio of the rate constant for the addition of monomer M_1 to a growing chain ending in M_1 (homopropagation) to the rate constant for the addition of monomer M_2 to a growing chain ending in M_1 (crosspropagation).
- $r_2 = k_{22} / k_{21}$: The ratio of the rate constant for the addition of monomer M_2 to a growing chain ending in M_2 to the rate constant for the addition of monomer M_1 to a growing chain ending in M_2 .

The values of r_1 and r_2 determine the composition and sequence distribution of the resulting copolymer.

Reactivity Ratios of AMPS with Various Comonomers

The copolymerization of AMPS has been investigated with a variety of comonomers. The reactivity ratios are influenced by factors such as the comonomer type, solvent, temperature, pH, and ionic strength of the polymerization medium.[\[1\]](#)[\[2\]](#)

Data Presentation

The following tables summarize the reported reactivity ratios for the copolymerization of AMPS (M_1) with several common comonomers (M_2).

Comonomer (M ₂)	r ₁ (AMPS)	r ₂ (Comonomer)	Polymerization Conditions	Reference(s)
Acrylamide (AAm)	0.18	0.85	Aqueous solution, pH ≈ 7, ACVA initiator	[3]
Acrylic Acid (AAc)	0.19	0.86	Aqueous solution, pH ≈ 7, ACVA initiator	[3]
N-Vinylpyrrolidone (NVP)	-	-	Limited data available in searched literature. NVP has been used as a comonomer with AMPS.[4]	[4]
Maleic Anhydride	-	-	AMPS can be used as a comonomer with maleic anhydride in aqueous systems.[5]	[5]
Itaconic Acid	-	-	Radical copolymerization of itaconic acid with acrylamide derivatives has been studied.[6]	[6]
Methyl Methacrylate (MMA)	-	-	Copolymers of acrylamide derivatives with MMA have been reported.[6]	[6]

Note: The table will be expanded as more data from ongoing research becomes available.

Experimental Protocols for Determining Reactivity Ratios

Accurate determination of reactivity ratios is essential for predicting copolymer composition and properties. Several methods have been developed for this purpose, with the Fineman-Ross and Kelen-Tüdős methods being the most widely used graphical techniques.^{[7][8]} More advanced computational methods like the error-in-variables-model (EVM) are also employed for more precise estimations.^[3]

General Experimental Workflow

The determination of reactivity ratios typically involves the following steps:

- **Copolymer Synthesis:** A series of copolymerizations are carried out with varying initial monomer feed compositions. The reactions are usually terminated at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant.
- **Copolymer Characterization:** The composition of the resulting copolymers is determined using analytical techniques such as NMR spectroscopy, elemental analysis, or titration.
- **Data Analysis:** The monomer feed and copolymer composition data are then used to calculate the reactivity ratios using one of the methods described below.

Fineman-Ross Method

The Fineman-Ross method is a linear graphical method for determining reactivity ratios.^[7] The Mayo-Lewis equation, which relates the instantaneous copolymer composition to the monomer feed composition, is rearranged into a linear form:

$$G = H * r_1 - r_2$$

where:

- $G = (F/f) * (f - 1)$
- $H = F^2 / f$

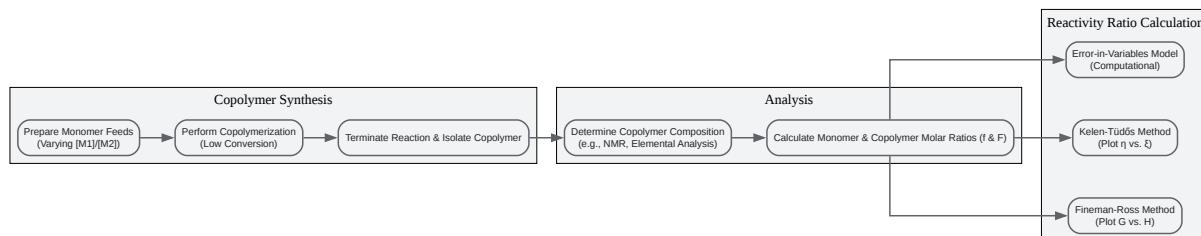
- $f = [M_1] / [M_2]$ (molar ratio of monomers in the feed)
- $F = d[M_1] / d[M_2]$ (molar ratio of monomers in the copolymer)

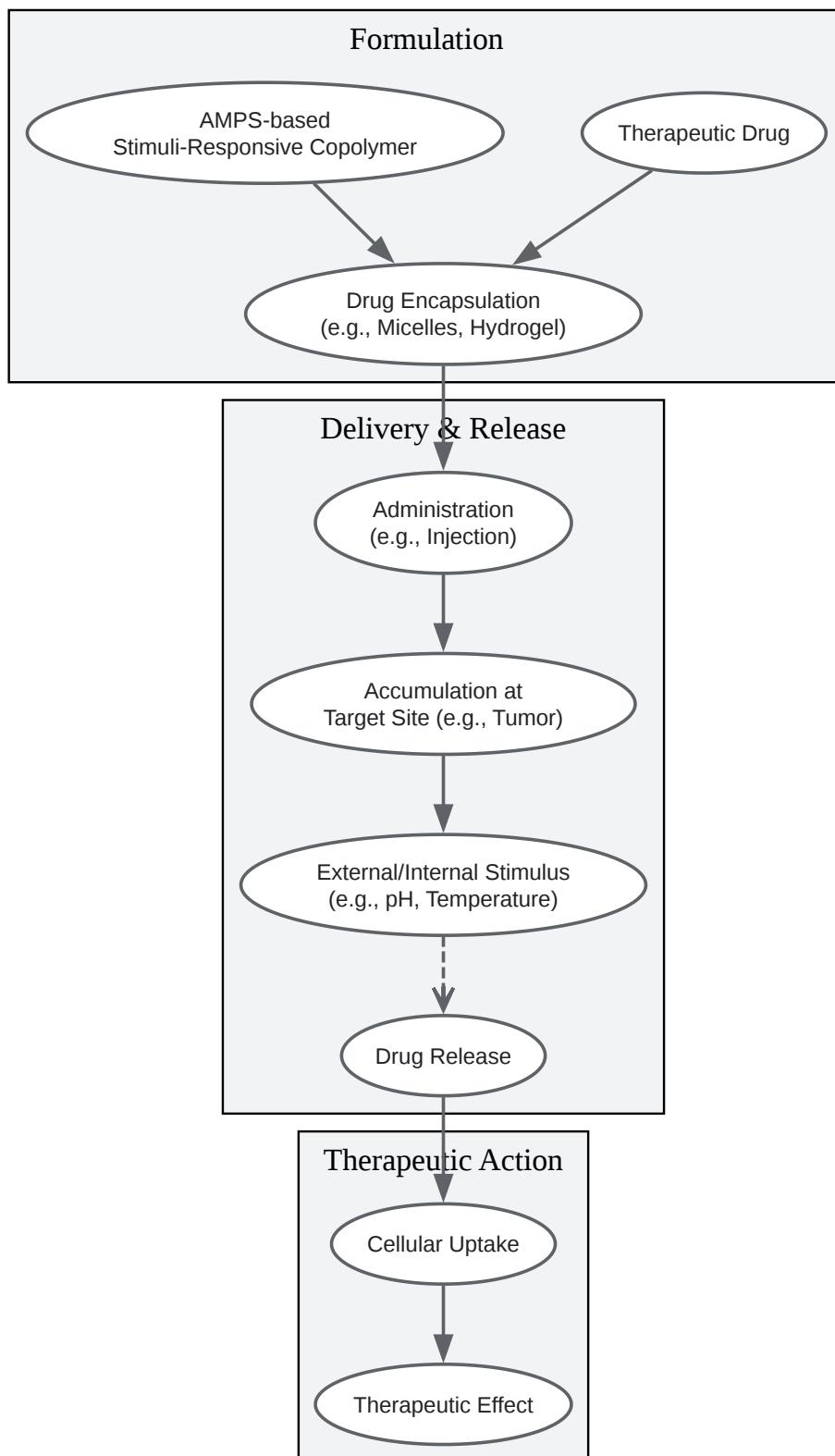
A plot of G versus H yields a straight line with a slope of r_1 and an intercept of $-r_2$.

Kelen-Tüdős Method

The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce the influence of experimental errors.[\[8\]](#) The equation is:

$$\eta = (r_1 + r_2/\alpha)\xi - r_2/\alpha$$


where:


- $\eta = G / (\alpha + H)$
- $\xi = H / (\alpha + H)$
- α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values.

A plot of η versus ξ gives a straight line. The intercept at $\xi = 0$ is $-r_2/\alpha$, and the intercept at $\xi = 1$ is r_1 .

Visualization of Key Processes

Experimental Workflow for Reactivity Ratio Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shaping the Future of Antimicrobial Therapy: Harnessing the Power of Antimicrobial Peptides in Biomedical Applications | MDPI [mdpi.com]
- 2. espubisher.com [espubisher.com]
- 3. researchgate.net [researchgate.net]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Advances of Stimuli-Responsive Amphiphilic Copolymer Micelles in Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reactivity Ratios of AMPS in Copolymerization: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601244#reactivity-ratios-of-amps-in-copolymerization\]](https://www.benchchem.com/product/b15601244#reactivity-ratios-of-amps-in-copolymerization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com